2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

描述

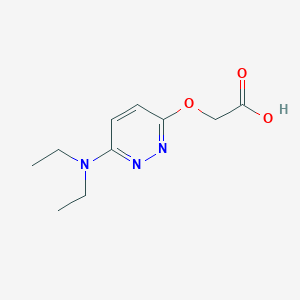

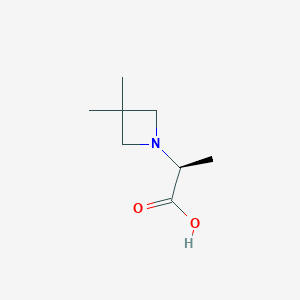

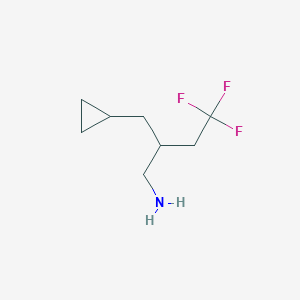

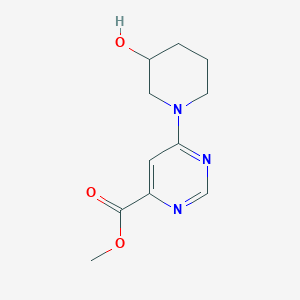

“2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound with the empirical formula C7H14N2O2S . It is also known as “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride” and has a molecular weight of 263.19 . This compound is typically available in solid form .

Molecular Structure Analysis

The SMILES string representation of this compound isCl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This notation provides a way to represent the structure of the chemical using ASCII characters. Physical And Chemical Properties Analysis

The compound is typically available in solid form . It has a molecular weight of 263.19 . The compound’s empirical formula is C7H14N2O2S .科学研究应用

Medicinal Chemistry: Synthesis of Novel Pharmaceuticals

The structure of 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide suggests its utility in the synthesis of novel pharmaceuticals. Its heterocyclic core is structurally versatile, allowing for the attachment of various functional groups that can lead to the development of new drugs with potential therapeutic effects. The compound’s sulfur dioxide moiety may also impart interesting biological activity, such as enzyme inhibition, which is valuable in drug design .

Materials Science: Development of Advanced Polymers

In materials science, this compound could be used as a monomer for creating advanced polymers. The presence of both nitrogen and sulfur in the ring structure provides unique points for polymerization, potentially leading to materials with novel properties like increased thermal stability or specific conductivity. These materials could find applications in electronics, coatings, or as part of composite materials .

Environmental Science: Pollutant Capture and Conversion

The thiadiazolidine ring system in 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide could be explored for environmental applications, such as capturing pollutants from the air or water. The compound could act as a ligand, binding to heavy metals or toxic substances, facilitating their removal. Additionally, its potential redox properties might be harnessed for converting harmful chemicals into less toxic forms .

Analytical Chemistry: Chromatography and Spectroscopy

This compound could serve as a derivatization agent in analytical chemistry, particularly in chromatography and spectroscopy. Its unique structure might interact with various analytes, altering their physical or chemical properties to make them more detectable or to improve the resolution of analytical techniques. It could also be used to study reaction mechanisms or as a standard in mass spectrometry .

Biochemistry: Enzyme and Receptor Studies

In biochemistry, 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide could be used to study enzyme kinetics and receptor binding due to its potential to mimic biological molecules. It might act as an inhibitor or activator for certain enzymes or could bind to receptors, providing insights into their functioning and aiding in the development of biochemical assays .

Pharmacology: Drug Delivery Systems

The structural features of this compound suggest its use in developing drug delivery systems. Its ability to form stable rings could be beneficial in creating prodrugs or in the targeted delivery of therapeutic agents. By modifying the compound, it could be engineered to release drugs in response to specific physiological triggers, enhancing the efficacy and reducing side effects .

安全和危害

属性

IUPAC Name |

2-(azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c9-11(10)7-1-2-8(11)5-3-6-4-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCMGJZDWKCUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)